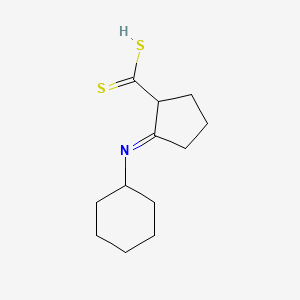
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- is an organic compound characterized by its unique structure, which includes a five-membered cyclopentane ring and a six-membered cyclohexyl ring. The compound contains a dithioacid group and an imine group, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- typically involves the reaction of cyclopentanecarbodithioic acid with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)- can be compared with other similar compounds, such as:
Cyclopentanecarbodithioic acid, 2-(phenylimino)-: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Cyclohexanecarbodithioic acid, 2-(cyclohexylimino)-: This compound has a cyclohexane ring instead of a cyclopentane ring, resulting in variations in reactivity and stability.
Properties
CAS No. |
54235-79-9 |
|---|---|
Molecular Formula |
C12H19NS2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
2-cyclohexyliminocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C12H19NS2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,14,15) |
InChI Key |
MZUGPWFNAOFJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2CCCC2C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
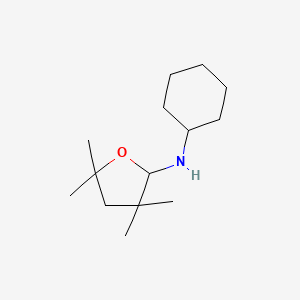

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
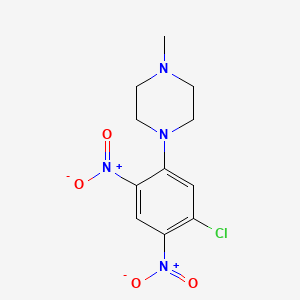
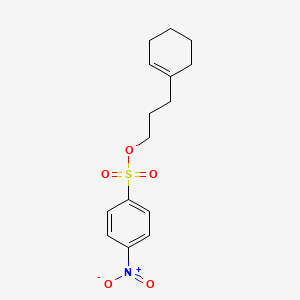



![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
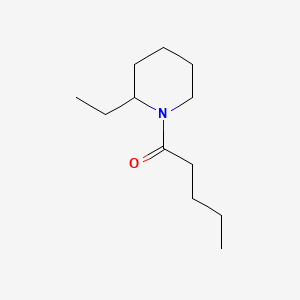
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
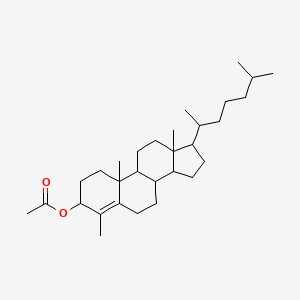
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
